molecular formula C17H12N2O6 B11085607 4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid

4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid

Cat. No.: B11085607
M. Wt: 340.29 g/mol
InChI Key: VULXEAWBUOZGKS-MDWZMJQESA-N
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Description

4-[5-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2,4,6-TRIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a furan ring, a pyrimidine ring, and a benzoic acid moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2,4,6-TRIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]BENZOIC ACID typically involves the condensation of 5-methyl-2-furylmethylidene with appropriate pyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of acid or base catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2,4,6-TRIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-[5-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2,4,6-TRIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[5-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2,4,6-TRIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furancarboxylic acid: A related compound with a furan ring and carboxylic acid group.

    2-Furylmethylidene derivatives: Compounds with similar furan and methylidene structures.

    Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.

Uniqueness

4-[5-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2,4,6-TRIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]BENZOIC ACID is unique due to its combination of a furan ring, a pyrimidine ring, and a benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H12N2O6

Molecular Weight

340.29 g/mol

IUPAC Name

4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid

InChI

InChI=1S/C17H12N2O6/c1-9-2-7-12(25-9)8-13-14(20)18-17(24)19(15(13)21)11-5-3-10(4-6-11)16(22)23/h2-8H,1H3,(H,22,23)(H,18,20,24)/b13-8+

InChI Key

VULXEAWBUOZGKS-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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